molecular formula C11H21N B1425428 4-(Cyclopentylmethyl)piperidine CAS No. 188844-22-6

4-(Cyclopentylmethyl)piperidine

Cat. No. B1425428
M. Wt: 167.29 g/mol
InChI Key: RKPWYXBDPSDLAT-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The formation of piperidine derivatives proceeds via a series of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Gastric Antisecretory Agents

Research has shown that derivatives of piperidines, such as 4-(Diphenylmethyl)piperidines, can be potent oral gastric antisecretory agents. These compounds, such as fenoctimine, have shown potential in the treatment of peptic ulcer disease by exhibiting no anticholinergic activity, which is beneficial for avoiding certain side effects (Scott et al., 1983).

Antimycobacterial Properties

Spiro-piperidin-4-ones, related to the 4-(Cyclopentylmethyl)piperidine structure, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis. One such compound demonstrated potent antimycobacterial properties, outperforming conventional drugs like isoniazid and ciprofloxacin (Kumar et al., 2008).

Synthesis of Piperidine Derivatives

Novel synthesis routes for 4-substituted benzylpiperidines have been developed, involving cyclization and palladium-catalyzed cross-coupling, demonstrating the versatility of piperidine derivatives in chemical synthesis (Furman & Dziedzic, 2003).

Conformational Studies

Piperidin-4-ones, which share a core structure with 4-(Cyclopentylmethyl)piperidine, have been the subject of conformational studies due to their presence in various natural alkaloids and wide application as drugs. These studies contribute to understanding the stereochemistry of piperidinone chemistry (R. R.M & Ilango S.S., 2014).

Antimicrobial Activity

N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone, a derivative of piperidin-4-one, has shown significant antimicrobial activity against various bacterial and fungal strains. This highlights the potential of piperidine derivatives in developing new antimicrobial agents (Mubarak et al., 2015).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

4-(cyclopentylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-4-10(3-1)9-11-5-7-12-8-6-11/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPWYXBDPSDLAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentylmethyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Borthwick, C Alemparte, I Wall… - Journal of Medicinal …, 2020 - ACS Publications
Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis and has recently been studied as a potential drug target, with inhibitors …
Number of citations: 21 pubs.acs.org

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